Janus blue
Overview
Description
“Janus blue” is a term that could refer to a type of Janus nanoparticle . Janus nanoparticles are special types of nanoparticles or microparticles whose surfaces have two or more distinct physical properties . This unique surface of Janus particles allows two different types of chemistry to occur on the same particle .
Synthesis Analysis
The synthesis of Janus nanoparticles has been a topic of interest in recent research. A versatile synthesis method for metal-compound based mesoporous Janus nanoparticles has been reported . This method shows good universality and can be used for the synthesis of more than 20 kinds of metal-compound based Janus nanoparticles .
Chemical Reactions Analysis
Janus nanoparticles have been used as catalysts for various chemical reactions . These include reduction, oxidative desulfurization, dye degradation, asymmetric catalysis, biomass transformation, cascade reactions, oxidation, transition-metal-catalyzed cross-coupling reactions, electro- and photocatalytic reactions, and gas-phase reactions .
Scientific Research Applications
Targeted Drug Delivery
Indoine Blue: has been studied for its potential in targeted drug delivery systems . The compound’s ability to form Janus particles, which have distinct and separate regions of functionality, makes it ideal for attaching therapeutic agents on one side while the other side can be modified to target specific cells or tissues . This dual functionality allows for precise delivery of drugs, reducing side effects and improving treatment efficacy.
Biosensing Enhancement
In the field of biosensing , Janus particles derived from Indoine Blue are used to enhance the sensitivity and specificity of biosensors . The asymmetric structure of these particles can be exploited to combine multiple sensing functions within a single unit, leading to the development of advanced biosensors capable of detecting low concentrations of biomarkers or pathogens.
Materials Science: Supramolecular Assembly
Materials science: benefits from the unique properties of Indoine Blue in the supramolecular assembly . The compound can participate in iodine clock reactions, which are essential for the time-programming of supramolecular structures and sol-gel transitions . These dynamic processes are crucial for creating materials with programmable properties and functionalities.
Analytical Chemistry: Colorimetric Tests
Indoine Blue plays a significant role in analytical chemistry through its application in colorimetric tests . The intense blue-black color of the iodine–amylose complex, which involves Indoine Blue, is a classic method for marking the set times of iodine clocks, providing a visual indication of chemical reaction progress .
Health Science Industry
The health science industry utilizes Indoine Blue in various applications, including the manufacturing of disinfection products, wound care, and contrast media for radiography . Its ability to form complexes with polymers like amylose is particularly useful in creating color tests for medical diagnostics.
Future Directions
Janus nanoparticles have garnered significant attention for their distinct properties and potential applications. Future research is expected to focus on the implementation of smart delivery systems into multifluid electrospinning for multidrug delivery . Additionally, kinase drug discovery, which includes Janus Kinase inhibitors, continues to be a promising area of research .
Mechanism of Action
Target of Action
Indoine Blue, also known as Janus Blue, is primarily used as a biological dye and indicator . It is often used in biochemical experiments for staining and coloration, detecting the presence and distribution of large biomolecules such as proteins, nucleic acids, and sugars . .
Biochemical Pathways
It is known that indoine blue is used in staining and coloration in biochemical experiments, suggesting that it may interact with various biochemical pathways .
Pharmacokinetics
It is known that indoine blue is a dark blue crystalline powder that can dissolve in organic solvents such as chloroform, dimethyl sulfoxide, and ethanol, but is almost insoluble in water . This suggests that its bioavailability may be influenced by these properties.
Result of Action
It is known that indoine blue is used for staining and coloration in biochemical experiments, indicating that it may have effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of Indoine Blue can be influenced by various environmental factors. For instance, it is known that Indoine Blue is almost insoluble in water but can dissolve in certain organic solvents . This suggests that the solvent environment can significantly influence the action of Indoine Blue. Furthermore, it should be handled in a well-ventilated environment to avoid the production of toxic gases .
properties
IUPAC Name |
1-[(8-amino-3,7-dimethyl-10-phenylphenazin-10-ium-2-yl)diazenyl]naphthalen-2-ol;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N5O.ClH/c1-18-14-25-27(16-23(18)31)35(21-9-4-3-5-10-21)28-17-24(19(2)15-26(28)32-25)33-34-30-22-11-7-6-8-20(22)12-13-29(30)36;/h3-17H,1-2H3,(H2,31,33,36);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMDRBZEIUMBBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)[N+](=C3C=C(C(=CC3=N2)C)N=NC4=C(C=CC5=CC=CC=C54)O)C6=CC=CC=C6.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Janus blue | |
CAS RN |
4569-88-4 | |
Record name | Basic Blue 16 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4569-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Janus blue | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-amino-7-[(2-hydroxy-1-naphthyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.684 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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